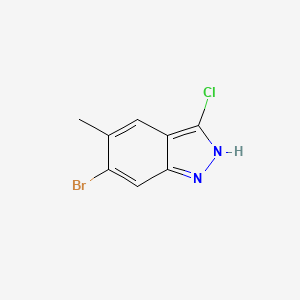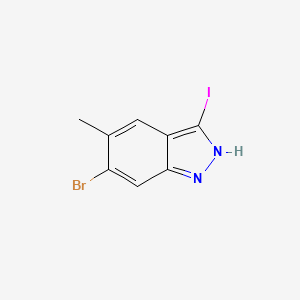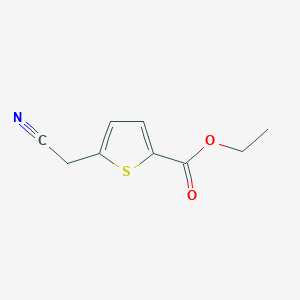
4-Bromo-1-methoxyisoquinoline
Descripción general
Descripción
4-Bromo-1-methoxyisoquinoline is a synthetic compound with the molecular formula C10H8BrNO . It belongs to the isoquinoline class of chemical compounds, which are analogs of the organic compound quinoline.
Synthesis Analysis
The synthesis of 4-Bromo-1-methoxyisoquinoline involves a reagent-based cyclisation of 2-alkynyl benzyl azides . There are no reports of an efficient synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one using these intermediates . The synthesis of 4-bromoisoquinoline was performed in the presence of PdBr2/CuBr2/LiBr in MeCN .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methoxyisoquinoline is represented by the InChI code 1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7 (8)9 (11)6-12-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-1-methoxyisoquinoline has a molecular weight of 238.08 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmacology: Potential Therapeutic Compound Synthesis
4-Bromo-1-methoxyisoquinoline: is explored in pharmacology for its potential as a precursor in the synthesis of therapeutic compounds. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and safety profiles .
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, 4-Bromo-1-methoxyisoquinoline serves as a versatile building block. It’s used to construct complex molecules through various reactions, including palladium-catalyzed cross-coupling reactions, which are pivotal in creating compounds with high specificity and yield .
Material Science: Advanced Functional Materials
The compound’s unique properties are being investigated in material science for the development of advanced functional materials. Its incorporation into polymers and other materials could lead to enhancements in durability, flexibility, and other desirable traits .
Analytical Chemistry: Chromatography and Spectroscopy
4-Bromo-1-methoxyisoquinoline: is utilized in analytical chemistry as a standard or reference compound in chromatographic and spectroscopic methods. Its well-defined characteristics aid in the accurate analysis of complex mixtures .
Biochemistry: Study of Biological Pathways
In biochemistry, this compound is used to study biological pathways. It can act as an inhibitor or activator of certain biochemical processes, thus helping to elucidate the mechanisms of action within biological systems .
Industrial Applications: Chemical Manufacturing
While not directly used in industrial applications, 4-Bromo-1-methoxyisoquinoline is a key intermediate in the synthesis of various industrial chemicals. Its role in the production line is crucial for the manufacturing of dyes, resins, and other chemical products .
Safety and Hazards
4-Bromo-1-methoxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-1-methoxyisoquinoline are currently unknown. This compound is primarily used for research and development purposes .
Mode of Action
As a research compound, it may interact with various targets in the cell, leading to a range of potential effects .
Biochemical Pathways
Given its structure, it may interact with various enzymes and receptors, potentially influencing a variety of cellular processes .
Pharmacokinetics
As a research compound, its bioavailability and pharmacokinetic profile would depend on the route of administration and the specific experimental conditions .
Result of Action
As a research compound, its effects would likely depend on the specific experimental conditions and the biological system in which it is used .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-1-methoxyisoquinoline . .
Propiedades
IUPAC Name |
4-bromo-1-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMVHRXGXCDQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647224 | |
| Record name | 4-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methoxyisoquinoline | |
CAS RN |
746668-73-5 | |
| Record name | 4-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-Bromo-1-methoxyisoquinoline in the context of the provided research?
A1: The research article highlights the use of 4-Bromo-1-methoxyisoquinoline as a key starting material for synthesizing 4-substituted 1(2H)-isoquinolinones. [] This compound undergoes alkyllithium exchange to form a monolithium anion, which can then be reacted with various electrophiles. Subsequent hydrolysis of the resulting product yields the desired 4-substituted 1(2H)-isoquinolinones. [] This method offers a versatile route to access a range of 4-substituted 1(2H)-isoquinolinones with potential applications in medicinal chemistry and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)



